40kmPEG-SCM

PEGylation Bioconjugation Reaction Kinetics

40k mPEG-SCM (methoxy polyethylene glycol succinimidyl carboxymethyl ester, average Mn 40,000) is a linear, monofunctional, amine-reactive PEGylation reagent. Its core structure consists of a single methoxy-capped 40 kDa PEG chain terminated by an SCM (succinimidyl carboxymethyl) active ester group, featuring a methylene (CH2) linkage between the PEG backbone and the N-hydroxysuccinimide (NHS) ester.

Molecular Formula C9H16N2O6
Molecular Weight 248.23 g/mol
Cat. No. B15540802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name40kmPEG-SCM
Molecular FormulaC9H16N2O6
Molecular Weight248.23 g/mol
Structural Identifiers
InChIInChI=1S/C9H13NO6.H3N/c1-14-4-5-15-6-9(13)16-10-7(11)2-3-8(10)12;/h2-6H2,1H3;1H3
InChIKeyCIHNTCLXWRFNCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

40k mPEG-SCM: A High-Purity 40 kDa Methoxy Polyethylene Glycol Succinimidyl Carboxymethyl Ester for Targeted Amine Bioconjugation


40k mPEG-SCM (methoxy polyethylene glycol succinimidyl carboxymethyl ester, average Mn 40,000) is a linear, monofunctional, amine-reactive PEGylation reagent . Its core structure consists of a single methoxy-capped 40 kDa PEG chain terminated by an SCM (succinimidyl carboxymethyl) active ester group, featuring a methylene (CH2) linkage between the PEG backbone and the N-hydroxysuccinimide (NHS) ester . This class of reagent is specifically designed for the covalent attachment of a 40 kDa PEG moiety to primary amines (e.g., lysine residues or N-termini) on proteins, peptides, antibodies, or amine-functionalized surfaces, thereby forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct .

Why 40k mPEG-SCM is Not Interchangeable with Other 40 kDa PEG NHS Esters: Evidence-Based Differentiation in Reactivity, Stability, and In Vivo Performance


The term '40k PEG NHS ester' encompasses a family of reagents with significant variations in the chemical linker between the PEG chain and the NHS leaving group. These structural differences critically impact aqueous hydrolysis half-life, amine reactivity kinetics, and the stability of the final conjugate in vivo . As the quantitative evidence below will demonstrate, selecting a specific 40k mPEG-SCM reagent over a 40k mPEG-SC (succinimidyl carbonate) or 40k branched PEG is not a trivial substitution; it is a material selection that directly determines conjugation efficiency, the homogeneity of the PEGylated product, and the resulting pharmacokinetic profile and immunogenic potential of the therapeutic candidate [1].

Quantitative Differentiation of 40k mPEG-SCM: A Comparative Evidence Guide for Informed Procurement


Hydrolysis Half-Life of 40k mPEG-SCM Compared to Other 40k PEG NHS Esters

40k mPEG-SCM (SCM linker) exhibits the shortest hydrolysis half-life among a panel of commercially available PEG NHS esters. This is a direct comparison with 40k mPEG-SG (glutarate linker) and 40k mPEG-SS (succinate linker) . A shorter half-life in aqueous solution mandates a higher reaction rate with the target amine to achieve efficient conjugation before the active ester is hydrolyzed. This kinetic property can be advantageous for achieving maximum selectivity towards the most sterically accessible amines on a protein surface .

PEGylation Bioconjugation Reaction Kinetics

Comparative In Vivo Pharmacokinetics of Linear 40k mPEG-SCM Conjugates vs. Unmodified Proteins

Conjugation of a single 40 kDa linear PEG chain (structurally analogous to that from 40k mPEG-SCM) to an anti-IL-8 F(ab')2 antibody fragment results in a substantial and quantifiable extension of serum half-life compared to the unmodified protein [1]. This is a direct head-to-head comparison using the same 40 kDa linear PEG architecture.

Pharmacokinetics Half-life Extension Protein Therapeutics

Linker Stability and Antigenicity: Branched vs. Linear 40k PEG Architectures

While not a direct comparison of 40k mPEG-SCM, this evidence demonstrates the functional consequence of selecting a linear 40k PEG architecture (from mPEG-SCM) over a branched 40k PEG architecture (from a multi-arm PEG) for surface modification. In a head-to-head study, linear 40k PEG-modified nanoemulsions (PE40k) and branched 40k PEG-modified nanoemulsions (PE2,40k) both avoided the accelerated blood clearance (ABC) phenomenon upon repeated injection, but the branched version induced lower anti-PEG IgM levels [1]. This establishes a class-level inference that the choice between linear and branched 40k PEG can influence long-term immunogenicity profiles.

Immunogenicity Accelerated Blood Clearance Nanoparticle

High-Value Research and Industrial Applications for 40k mPEG-SCM Driven by Quantitative Performance Data


Development of Long-Acting Protein and Antibody Therapeutics

Based on the demonstrated >5-fold increase in serum half-life for a 40kDa PEG-conjugated F(ab')2 antibody fragment, 40k mPEG-SCM is the reagent of choice for research programs aiming to extend the circulatory half-life of a therapeutic protein or antibody fragment beyond the renal clearance threshold [1]. Its high amine reactivity, while requiring careful stoichiometric control, enables efficient, single-step conjugation to create a homogeneous population of mono-PEGylated products with a high probability of retaining bioactivity.

Nanoparticle and Liposome Surface Functionalization for Stealth Properties

The evidence showing that 40 kDa PEG-modified nanoemulsions evade the accelerated blood clearance (ABC) phenomenon positions 40k mPEG-SCM as a critical component for creating 'stealth' nanocarriers [1]. By conjugating the 40k mPEG-SCM chain to the surface of amine-functionalized nanoparticles or liposomes, researchers can create a dense, hydrophilic corona that minimizes opsonization, reduces uptake by the mononuclear phagocyte system (MPS), and significantly prolongs circulation time, thereby enhancing the delivery of encapsulated payloads.

Homobifunctional Crosslinking for Hydrogel and Biomaterial Fabrication

While 40k mPEG-SCM is monofunctional, the SCM chemistry is the key reactive group. For applications requiring crosslinking, the homobifunctional analog (SCM-PEG-SCM) forms a more stable amino acetate bond upon coupling to amines compared to an ester bond [1]. This principle, established by the SCM chemistry, makes the SCM group a preferred choice for fabricating PEG hydrogels with enhanced in vivo stability, a critical property for tissue engineering scaffolds and implantable drug delivery depots. The selection of the 40kDa length for the PEG spacer provides optimal mesh size and mechanical properties for many hydrogel formulations.

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